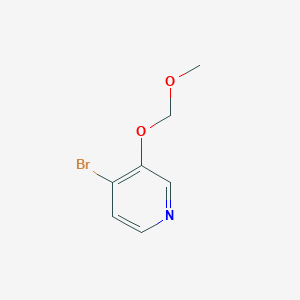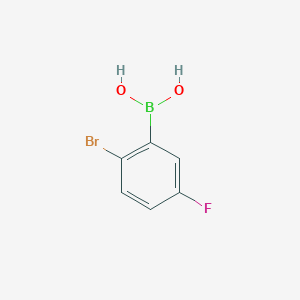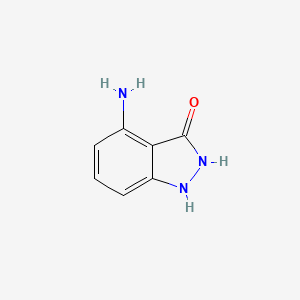
4-Amino-1H-indazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
Se ha encontrado que los derivados de indazol, incluido el 4-Amino-1H-indazol-3-ol, poseen propiedades antiinflamatorias . Estos compuestos se pueden utilizar en el desarrollo de fármacos para el tratamiento de diversas enfermedades inflamatorias.
Actividad Antitumoral
Los derivados de indazol han mostrado una actividad antitumoral significativa. Por ejemplo, un estudio encontró que un compuesto con una estructura de 1H-indazol-3-amina exhibió efectos inhibitorios prometedores contra líneas celulares de cáncer humano de pulmón (A549), leucemia mieloide crónica (K562), próstata (PC-3) y hepatoma (Hep-G2) .
Actividad Antiarrítmica
Se ha encontrado que los derivados de indazol exhiben actividades antiarrítmicas . Esto los convierte en candidatos potenciales para el desarrollo de fármacos para el tratamiento de diversos trastornos del ritmo cardíaco.
Actividades Antifúngicas y Antibacterianas
Los derivados de clorhidrato de this compound han mostrado aplicaciones en actividades antibacterianas y antifúngicas. Estos compuestos se pueden utilizar en el desarrollo de nuevos agentes antimicrobianos.
Actividad Antituberculosa
Los derivados de clorhidrato de this compound también han mostrado potencial en actividades antituberculosas. Esto sugiere su posible uso en el desarrollo de fármacos para el tratamiento de la tuberculosis.
Inhibición de la Fosfoinositida 3-Quinasa Delta (PI3Kδ)
Se ha sintetizado una nueva serie de derivados de 4,6-disustituidos-1H-indazol como inhibidores selectivos de la fosfoinositida 3-quinasa delta (PI3Kδ) para el tratamiento de enfermedades respiratorias .
Actividad Anti-VIH
Se ha encontrado que los derivados de indazol poseen actividades anti-VIH . Esto sugiere su posible uso en el desarrollo de fármacos antirretrovirales para el tratamiento del VIH/SIDA.
Actividad Antidiabética
Se ha encontrado que los derivados de indazol exhiben actividades antidiabéticas . Esto los convierte en candidatos potenciales para el desarrollo de fármacos para el tratamiento de la diabetes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing synthetic approaches to construct these heterocycles with better biological activities . Additionally, compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .
Análisis Bioquímico
Biochemical Properties
4-Amino-1H-indazol-3-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor . This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . Additionally, this compound has been shown to interact with the p53/MDM2 pathway, influencing cell cycle regulation and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), this compound exhibits significant antiproliferative activity . This compound induces apoptosis and affects cell cycle progression by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway . Furthermore, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with the p53/MDM2 pathway, leading to the stabilization and activation of p53, which promotes apoptosis and cell cycle arrest . These interactions highlight the compound’s potential in modulating key molecular pathways involved in inflammation and cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, but its activity can be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without notable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, affecting its efficacy and mechanism of action .
Propiedades
IUPAC Name |
4-amino-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,8H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHKLHBFVRPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NNC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579744 |
Source


|
| Record name | 4-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89792-08-5 |
Source


|
| Record name | 4-Amino-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
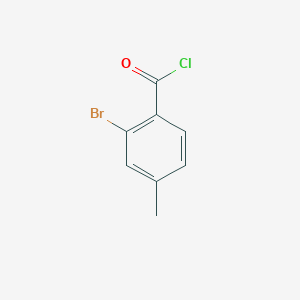

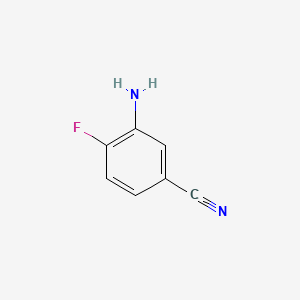


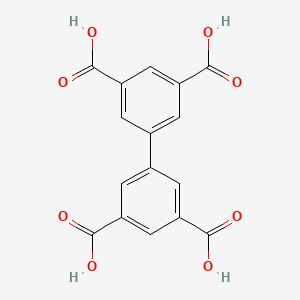
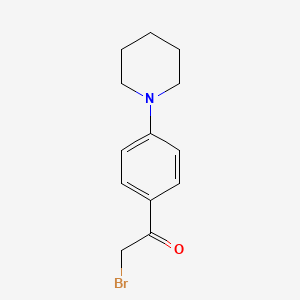
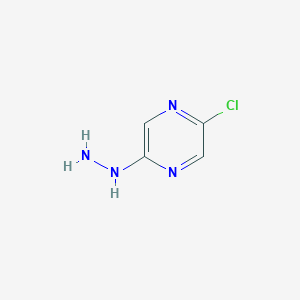
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)
